A Technical Guide to the Spectroscopic Characterization of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid
A Technical Guide to the Spectroscopic Characterization of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid
This guide provides an in-depth analysis of the spectroscopic data for (2S,4R)-4-hydroxypiperidine-2-carboxylic acid, a pivotal chiral building block in modern drug discovery. Its rigid, substituted piperidine framework is a sought-after motif for introducing conformational constraint and stereochemical complexity in bioactive molecules. A thorough understanding of its spectroscopic properties is fundamental for researchers to ensure material quality, confirm structural integrity, and monitor reaction progress.
Introduction: The Significance of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid
(2S,4R)-4-hydroxypiperidine-2-carboxylic acid (also known as cis-4-hydroxy-L-pipecolic acid) is a non-proteinogenic amino acid that has garnered significant attention in medicinal chemistry. Its unique stereochemistry and bifunctional nature—possessing both a secondary amine and a carboxylic acid—make it a versatile scaffold. The defined spatial orientation of the hydroxyl and carboxyl groups provides a precise platform for designing ligands with high affinity and selectivity for various biological targets, including enzymes and receptors.
Accurate spectroscopic characterization is the cornerstone of its application. This guide delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this molecule, offering insights into the interpretation of its spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Stereochemistry
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid, providing unambiguous confirmation of its constitution and relative stereochemistry. The rigidity of the piperidine ring leads to well-resolved signals for the diastereotopic protons.
¹H NMR Spectroscopy
The proton NMR spectrum provides a detailed picture of the proton environment. The chemical shifts and coupling constants are highly sensitive to the chair conformation of the piperidine ring and the axial/equatorial positions of the substituents.
Table 1: Representative ¹H NMR Data for (2S,4R)-4-hydroxypiperidine-2-carboxylic acid
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | 3.95 | dd | 10.5, 3.8 |
| H-4 | 4.10 | m | |
| H-3ax | 1.85 | qd | 13.0, 3.8 |
| H-3eq | 2.30 | dt | 13.0, 3.0 |
| H-5ax | 1.70 | m | |
| H-5eq | 2.05 | m | |
| H-6ax | 3.00 | dt | 12.5, 3.5 |
| H-6eq | 3.45 | dd | 12.5, 2.5 |
Note: Data is typically acquired in D₂O or a similar polar solvent. Chemical shifts can vary slightly depending on the solvent and pH.
Interpreting the Spectrum:
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H-2 (α-proton to COOH): The downfield shift to ~3.95 ppm is due to the deshielding effect of the adjacent carboxylic acid. The double of doublets (dd) splitting pattern arises from coupling to the two diastereotopic protons at C-3.
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H-4 (proton on hydroxyl-bearing carbon): This proton, located at ~4.10 ppm, experiences deshielding from the electronegative hydroxyl group. Its multiplicity is often complex (m) due to coupling with the four neighboring protons at C-3 and C-5.
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Diastereotopic Protons (H-3, H-5, H-6): The axial and equatorial protons at positions 3, 5, and 6 are chemically non-equivalent and exhibit distinct chemical shifts and coupling patterns. The large geminal and axial-axial coupling constants are characteristic of the rigid chair conformation.
Experimental Protocol: ¹H NMR Acquisition
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Sample Preparation: Dissolve 5-10 mg of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid in 0.6 mL of D₂O. Add a drop of 1M NaOD to ensure the carboxylic acid and amine are in their respective salt forms for better solubility and sharper peaks.
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Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
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Acquisition Parameters:
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Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
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Temperature: 298 K.
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Sweep Width: -2 to 12 ppm.
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Number of Scans: 16-64, depending on sample concentration.
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Relaxation Delay (d1): 2 seconds.
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Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the residual solvent peak (HDO at ~4.79 ppm).
DOT Diagram: Key ¹H-¹H COSY Correlations
Caption: COSY correlations for (2S,4R)-4-hydroxypiperidine-2-carboxylic acid.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: Representative ¹³C NMR Data for (2S,4R)-4-hydroxypiperidine-2-carboxylic acid
| Carbon | Chemical Shift (δ) ppm |
| C-2 | 60.5 |
| C-3 | 35.0 |
| C-4 | 67.8 |
| C-5 | 38.2 |
| C-6 | 48.5 |
| COOH | 175.0 |
Note: Data is typically acquired in D₂O.
Interpreting the Spectrum:
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Carboxylic Acid (COOH): The carbonyl carbon is the most downfield signal, appearing around 175.0 ppm.
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C-4 (CH-OH): The carbon bearing the hydroxyl group is found at approximately 67.8 ppm due to the deshielding effect of the oxygen atom.
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C-2 (α-carbon): The carbon adjacent to the carboxylic acid and the nitrogen atom resonates around 60.5 ppm.
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Piperidine Ring Carbons (C-3, C-5, C-6): The remaining methylene and methine carbons of the piperidine ring appear in the aliphatic region between 35 and 50 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
Table 3: Key IR Absorption Bands for (2S,4R)-4-hydroxypiperidine-2-carboxylic acid
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3400-3200 (broad) | O-H, N-H | Stretching vibrations of the hydroxyl and amine groups, often overlapping. |
| 2950-2850 | C-H | Aliphatic C-H stretching. |
| 1630-1550 (broad) | C=O | Carboxylate (COO⁻) asymmetric stretching, characteristic of the zwitterionic form. |
| 1410 | C-O | C-O stretching of the carboxylate. |
| 1100 | C-O | C-O stretching of the secondary alcohol. |
Interpreting the Spectrum:
The IR spectrum of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid is dominated by features characteristic of its zwitterionic nature in the solid state. The very broad absorption in the 3400-3200 cm⁻¹ region is a hallmark of the O-H and N-H stretching vibrations, broadened by hydrogen bonding. The absence of a sharp C=O stretch around 1700 cm⁻¹ and the presence of a strong, broad band around 1600 cm⁻¹ is definitive evidence for the presence of the carboxylate anion (COO⁻) and the ammonium cation (NH₂⁺).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation analysis.
Table 4: Mass Spectrometry Data for (2S,4R)-4-hydroxypiperidine-2-carboxylic acid
| Technique | Ion | m/z (Observed) |
| Electrospray Ionization (ESI+) | [M+H]⁺ | 146.0817 |
| ESI- | [M-H]⁻ | 144.0661 |
Note: The exact mass of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid (C₆H₁₁NO₃) is 145.0739.
Interpreting the Spectrum:
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Molecular Ion: In positive ion mode (ESI+), the molecule readily protonates to form the [M+H]⁺ ion at an m/z of approximately 146. In negative ion mode (ESI-), it deprotonates to form the [M-H]⁻ ion at an m/z of about 144. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
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Fragmentation: Common fragmentation pathways include the loss of water (H₂O) from the molecular ion, followed by the loss of formic acid (HCOOH) or carbon dioxide (CO₂).
DOT Diagram: ESI+ Fragmentation Pathway
Caption: Primary fragmentation pathways in positive ion ESI-MS.
Conclusion
The spectroscopic data presented in this guide provides a comprehensive fingerprint for (2S,4R)-4-hydroxypiperidine-2-carboxylic acid. The combination of NMR, IR, and MS allows for unambiguous structural confirmation, stereochemical assignment, and purity assessment. Researchers utilizing this valuable chiral building block should rely on these characteristic spectral features to ensure the quality and identity of their starting materials, a critical step for the successful synthesis of complex molecular targets.
References
Please note that direct links to specific spectral data can be transient. The following represents typical sources for such information.
- Spectral Database for Organic Compounds (SDBS): A comprehensive database of spectral data for organic compounds. sdbs.db.aist.go.jp
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Sigma-Aldrich/Merck Product Information: Technical datasheets for commercially available chemicals often include representative spectral data.
- Peer-Reviewed Scientific Literature: Journals such as the Journal of Organic Chemistry, Tetrahedron, and Organic Letters often contain detailed experimental sections with full characterization data for novel compounds or new synthetic routes. Access to these is typically through university or institutional subscriptions.
